5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-benzyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c16-14-13(15(21)17-9-12-7-4-8-22-12)18-19-20(14)10-11-5-2-1-3-6-11/h1-8H,9-10,16H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPIHWOFQWMKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction of a nitro group.
Benzylation: The benzyl group can be introduced through a benzyl halide in the presence of a base.
Thiophen-2-ylmethyl Group Addition: This group can be added via a coupling reaction using thiophen-2-ylmethyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, antifungal, or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class include 1,2,3-triazole-4-carboxamides with different substituents.
Benzyl-Substituted Triazoles: Compounds with benzyl groups attached to the triazole ring.
Thiophene-Substituted Triazoles: Triazoles with thiophene groups as substituents.
Uniqueness
The uniqueness of 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of substituents, which may confer unique biological or chemical properties compared to other triazole derivatives. This makes it a valuable compound for further research and development.
Biological Activity
5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its synthesis and mechanisms of action.
Synthesis
The synthesis of 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
- Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
- Substitution Reactions : The benzyl and thiophenyl groups are introduced via nucleophilic substitutions.
- Amidation : The carboxamide group is synthesized by reacting an amine with a carboxylic acid derivative.
These methods ensure high yield and purity, essential for biological evaluations.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Many triazole compounds inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells.
- Case Study : A related compound demonstrated IC50 values against various cancer cell lines (MCF-7, HCT-116, HepG2) in the range of 1.1 μM to 4.24 μM, indicating potent anticancer activity . The selectivity index (SI) for these compounds was notably high, suggesting a favorable therapeutic window.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
Antimicrobial Activity
The antimicrobial potential of triazole compounds has also been explored:
- Inhibition Studies : Certain derivatives showed effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, compounds were found to exhibit minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics .
| Pathogen | Compound | MIC (μg/mL) |
|---|---|---|
| E. coli | Compound D | 15 |
| S. aureus | Compound E | 10 |
Toxicity and Safety Profile
The safety profile of 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated in various studies:
Q & A
Q. What are the optimal synthetic routes for 5-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The compound’s synthesis typically employs azide-alkyne cycloaddition (Huisgen reaction) to construct the triazole core. Key steps include:
- Step 1 : Preparation of precursors (e.g., benzyl azide and thiophen-2-ylmethyl propargyl carboxamide).
- Step 2 : Cycloaddition under Cu(I) catalysis at 60–80°C in a polar solvent (e.g., DMF or acetonitrile) .
- Optimization : Adjusting stoichiometry (1:1.2 azide:alkyne ratio) and using microwave-assisted synthesis can reduce reaction time and improve yields (70–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; thiophene protons at δ 6.8–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 369.1) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological activity?
- Methodological Answer :
- Substitution Analysis : Systematically modify the benzyl (e.g., halogenation) or thiophen-2-ylmethyl (e.g., methyl/fluoro substituents) groups to evaluate changes in bioactivity .
- In Silico Docking : Use software like AutoDock to predict interactions with target enzymes (e.g., kinase inhibitors) and prioritize derivatives for synthesis .
- Biological Assays : Test modified analogs in enzyme inhibition (IC50) or cell viability (MTT) assays. For example, fluorinated analogs may show improved membrane permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) to isolate variables .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity).
- Orthogonal Validation : Confirm activity via alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
Q. How can the compound’s solubility and pharmacokinetic properties be enhanced without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or phosphate) to the carboxamide moiety to improve aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to create stable polymorphs with higher dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
